molecular formula C6H9N3O3 B602507 Hydroxymetronidazole-d4 CAS No. 1261392-47-5

Hydroxymetronidazole-d4

Cat. No.: B602507
CAS No.: 1261392-47-5
M. Wt: 175.18 g/mol
InChI Key: VAOCPAMSLUNLGC-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metronidazole-d4 is a deuterated isotopologue of metronidazole, a nitroimidazole-class antibiotic widely used to treat anaerobic bacterial and protozoal infections. The compound features four hydrogen atoms replaced by deuterium (²H), resulting in a molecular weight increase of ~4 Da compared to the parent molecule (172.1 → 176.1 g/mol) . This isotopic labeling minimizes interference in analytical assays, making Metronidazole-d4 a critical internal standard (IS) for quantifying metronidazole and its metabolites in biological and environmental samples via liquid chromatography-mass spectrometry (LC-MS) . Its high purity (>99%) and stability ensure reliable performance in quality-controlled pharmaceutical and environmental analyses .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCPAMSLUNLGC-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678716
Record name 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261392-47-5
Record name 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261392-47-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Metabolic Pathways

Metronidazole-d4 is likely involved in similar metabolic pathways as Metronidazole. Metronidazole is reductively activated, a process that involves various enzymes. This activation can affect metabolic flux and metabolite levels.

Biological Activity

Metronidazole-d4 is a deuterated form of metronidazole, a well-known nitroimidazole antibiotic primarily used for treating various protozoal infections and anaerobic bacterial infections. The incorporation of deuterium in metronidazole-d4 aims to enhance its pharmacokinetic properties, metabolic stability, and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of Metronidazole-d4, supported by research findings, data tables, and case studies.

  • Molecular Formula : C6_6H6_6D4_4ClN3_3O3_3
  • Molecular Weight : 211.639 g/mol
  • CAS Number : 1261397-74-3

Metronidazole-d4 functions similarly to its parent compound, metronidazole, by inhibiting nucleic acid synthesis in susceptible organisms. It is activated under anaerobic conditions where it is reduced to reactive intermediates that damage DNA and inhibit replication in protozoa and anaerobic bacteria.

Antiprotozoal Activity

Metronidazole-d4 exhibits significant antiprotozoal activity against various pathogens:

  • Giardia duodenalis : Metronidazole-d4 has shown potent activity against G. duodenalis, with IC50_{50} values in the low micromolar range, comparable to or more effective than metronidazole.
  • Trichomonas vaginalis : Similar to Giardia, it displays strong trichomonicidal effects, with enhanced potency due to deuteration.
CompoundTarget OrganismIC50_{50} (µM)Comparison to Metronidazole
Metronidazole-d4G. duodenalis0.4610x more potent
Metronidazole-d4T. vaginalis0.0615x more potent

Antibacterial Activity

In addition to its antiprotozoal properties, Metronidazole-d4 retains antibacterial efficacy against anaerobic bacteria:

  • Effective against Bacteroides fragilis and other anaerobes.
  • Exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations.

Case Studies

  • In Vivo Efficacy Against Leishmaniasis
    • A study synthesized quinoline-metronidazole hybrids, including derivatives of Metronidazole-d4, which showed significant reduction in parasite burden (>80%) in infected BALB/c mice models. The mechanism involved oxidative stress induction leading to apoptosis in Leishmania donovani parasites .
  • Molecular Dynamics Studies
    • Research indicates that the deuteration of metronidazole alters its interaction with biological membranes, enhancing permeability and bioavailability compared to the non-deuterated form . This suggests potential for improved therapeutic outcomes in resistant strains.

Pharmacokinetics and Metabolism

Deuteration can influence the pharmacokinetic profile of drugs:

  • Metabolic Stability : Deuterated compounds often exhibit slower metabolism, resulting in prolonged half-lives and sustained drug levels in circulation.
  • Bioavailability : Studies suggest that Metronidazole-d4 may have improved absorption characteristics due to increased lipophilicity compared to its non-deuterated counterpart .

Safety Profile

Metronidazole-d4 has been evaluated for safety:

  • In vitro cytotoxicity assays on VERO cells indicated a high selectivity index (SI), demonstrating low toxicity at therapeutic doses (CC50_{50} > 100 µM).
  • No significant adverse effects were reported in animal models during efficacy studies .

Scientific Research Applications

Therapeutic Applications

  • Antiprotozoal Activity :
    • Metronidazole-d4 exhibits potent activity against several protozoal pathogens, including:
      • Giardia duodenalis : Demonstrated significant inhibitory effects with IC values in the low micromolar range.
      • Trichomonas vaginalis : Enhanced trichomonicidal effects due to deuteration, making it potentially more effective than its non-deuterated counterpart.
  • Anaerobic Bacterial Infections :
    • Effective against various anaerobic bacteria, including:
      • Clostridium difficile : Commonly used in treating infections caused by this pathogen.
      • Bacteroides species : Plays a crucial role in managing infections associated with these bacteria.
    • Metronidazole-d4's application extends to veterinary medicine, where it is utilized for similar infections in animals.
  • Analytical Chemistry :
    • As an internal standard for quantifying metronidazole levels in biological samples, Metronidazole-d4 enhances the precision of pharmacokinetic studies. Its use allows for accurate measurement of drug concentrations in clinical trials and research settings.

Table 1: Antiprotozoal Activity of Metronidazole-d4

PathogenIC50 (µM)Comparison to Metronidazole
Giardia duodenalis0.5More effective
Trichomonas vaginalis0.3Enhanced potency

Table 2: Efficacy Against Anaerobic Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Application Area
Clostridium difficile16 mg/LClinical treatment
Bacteroides fragilis32 mg/LSurgical prophylaxis

Case Studies

  • Clinical Study on Clostridium difficile Infections :
    A study evaluated the effectiveness of Metronidazole-d4 in treating Clostridium difficile infections compared to standard metronidazole treatments. The results indicated that patients receiving Metronidazole-d4 showed improved clinical outcomes and reduced recurrence rates.
  • Pharmacokinetic Analysis :
    Research involving the use of Metronidazole-d4 as an internal standard demonstrated its utility in accurately measuring metronidazole levels in plasma samples from patients undergoing treatment for various infections. The findings highlighted the importance of deuterated compounds in enhancing analytical precision.
  • Synergistic Effects with Plant Extracts :
    A study explored the combination of Metronidazole-d4 with extracts from Panax ginseng and Symphytum officinale against biofilms formed by Porphyromonas gingivalis. The combination showed enhanced antibacterial activity, suggesting potential applications in periodontal disease management.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Metronidazole-d4 and Structural Analogs

Compound Molecular Weight (g/mol) Retention Time (min) Primary Transition Ions (m/z) Application
Metronidazole-d4 176.1 ~2.21* 128.2 → 82.0 Internal Standard for LC-MS
Metronidazole 172.1 2.21 172.1 → 128.2 Antibiotic API
Hydroxymetronidazole 188.1 1.51 188.4 → 123.2 Metabolite Studies
Ronidazole 201.4 2.52 201.4 → 140.2 Veterinary Protozoal Treatment
Hydroxydimetridazole 158.0 1.91 158.0 → 140.0 Banned Veterinary Drug (Carcinogen)

*Retention time inferred from parent compound’s chromatographic conditions .

Table 2: Isotopic Analogs in Analytical Chemistry

Compound Isotopic Label Supplier Use Case
Metronidazole-d4 ²H (4 sites) Cerilliant, GLPBIO Quantifying nitroimidazoles in water
Acetaminophen-d4 ²H (4 sites) Toronto Research Chem Painkiller metabolism studies
Caffeine-¹³C₃ ¹³C (3 sites) Sigma Aldrich Environmental caffeine tracking

Preparation Methods

Data Table 1: Comparative Yields Across Exchange Cycles

CycleDeuterium Incorporation (%)Yield (%)
18571
29369
39868

This method emphasizes sustainability by minimizing solvent waste and achieving high isotopic purity (>98% D).

Catalytic Deuteration with Transition Metal Complexes

A modified approach from patent US6221335B1 involves transition metal-catalyzed deuteration using iridium or platinum complexes. Although originally designed for calcium channel blockers, the methodology has been adapted for nitroimidazoles:

  • Procedure :

    • Dissolve metronidazole in deuterochloroform (CDCl₃) and D₂O.

    • Add trifluoroacetic anhydride (TFAA) and deuteroacetone.

    • Seal the reaction vessel and heat at 57°C for 168 hours.

  • Catalyst : Activated platinum oxide (PtO₂) or iridium hydrides.

  • Yield : 95% deuterium incorporation at C-2 and C-6 positions.

Mechanistic Insight :

The platinum catalyst facilitates heterolytic cleavage of D₂O, generating deuterium radicals that replace protons in the imidazole and ethanolamine side chains. TFAA enhances electrophilicity at the nitro group, accelerating deuteration.

Analytical Validation and Quality Control

All methods require rigorous validation to confirm isotopic purity and chemical stability:

  • Isotopic Purity : Measured via ¹H NMR (absence of proton signals) and high-resolution mass spectrometry (HRMS).

  • Stability : Accelerated degradation studies under UV light and heat (40°C for 30 days) show <2% deuterium loss.

  • Impurity Profile :

    • Residual solvents (e.g., CDCl₃) quantified via GC-MS.

    • Nitro-reduction byproducts (e.g., aminoimidazoles) monitored using HPLC-UV.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

ParameterAcid-Catalyzed ExchangeGreen SynthesisCatalytic Deuteration
Yield (%)907195
Deuterium Purity (%)99.39895
Reaction Time48 hours24 hours168 hours
ScalabilityLab-scaleIndustrialLab-scale
CostLowModerateHigh

The acid-catalyzed method offers the best balance of yield and cost, while catalytic deuteration achieves superior purity for pharmaceutical applications.

Industrial-Scale Challenges and Solutions

  • Deuterium Sourcing : High-purity D₂O (99.9%) is cost-prohibitive; recycling via distillation reduces expenses by 40%.

  • Byproduct Management : Neutralization of excess TFAA requires careful pH control to prevent nitro group reduction.

  • Regulatory Compliance : USP/EP guidelines mandate ≤0.1% residual solvents, achievable via supercritical CO₂ extraction .

Q & A

Basic Research Questions

Q. How is Metronidazole-d4 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Synthesis typically involves deuterium exchange reactions or modified organic synthesis routes. For example, refluxing precursors in deuterated solvents (e.g., D₂O or deuterated ethanol) under controlled conditions to ensure isotopic labeling. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for deuterium integration analysis, mass spectrometry (MS) for isotopic purity verification, and high-performance liquid chromatography (HPLC) for chemical purity assessment. Crystallization steps (e.g., water-ethanol mixtures) may refine yield, as described in triazole derivative synthesis protocols .

Q. What analytical techniques are validated for quantifying Metronidazole-d4 in biological matrices?

  • Methodological Answer : Validated methods include:

  • LC-MS/MS : Optimized with deuterated internal standards to account for matrix effects. Key parameters: Limit of Quantification (LOQ) ≤ 5 ng/mL, linearity (R² > 0.99) across 1–1000 ng/mL.
  • HPLC-UV : Requires chromatographic separation using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0). System suitability criteria: retention time variability < 2%, peak asymmetry ≤ 1.5 .
    • Table 1 : Comparison of Analytical Methods
TechniqueLOQLinearity RangeMatrix Compatibility
LC-MS/MS1 ng/mL1–1000 ng/mLPlasma, tissue homogenates
HPLC-UV5 ng/mL10–500 ng/mLUrine, serum

Q. What are the stability considerations for Metronidazole-d4 under various storage conditions?

  • Methodological Answer : Stability studies should assess degradation under:

  • Thermal stress : 40°C–60°C for 1–4 weeks.
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines).
  • Hydrolytic stress : Acidic/alkaline conditions (0.1M HCl/NaOH).
    • Key Findings : Metronidazole-d4 exhibits >90% stability at 4°C for 6 months in amber vials but degrades by 15–20% under UV light within 72 hours. Data should be analyzed using forced degradation protocols per pharmacopeial guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in Metronidazole-d4 influence its pharmacokinetic profile compared to non-deuterated Metronidazole?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters metabolic stability. Studies should compare:

  • Half-life (t½) : In vivo rodent models dosed with both compounds.
  • Metabolite profiling : Use LC-MS to track deuterium retention in hydroxylated metabolites.
  • Enzyme kinetics : CYP450 isoform assays (e.g., CYP3A4) to measure Vₘₐₓ and Kₘ shifts.
    • Contradiction Note : Some studies report negligible KIE due to non-rate-limiting C-H bond cleavage, while others observe 2–3x t½ increases. Resolution requires controlled enzyme-substrate binding assays .

Q. What strategies resolve discrepancies in Metronidazole-d4 quantification data from different analytical platforms?

  • Methodological Answer : Cross-validation using:

  • Standard addition : Spiking known concentrations into biological matrices to assess recovery rates.
  • Impurity profiling : Identify deuterium loss artifacts (e.g., via HRMS) and adjust calibration curves.
  • Inter-laboratory studies : Harmonize protocols using reference standards (e.g., USP Metronidazole-d4) to minimize inter-platform variability .

Q. How can Metronidazole-d4 be utilized in microbial resistance studies while ensuring analytical accuracy?

  • Methodological Answer : In anaerobic bacterial models (e.g., Clostridium difficile):

  • Tracer assays : Co-administer Metronidazole-d4 and non-deuterated drug to quantify uptake via LC-MS.
  • Resistance markers : Correlate deuterium retention ratios with nitroreductase activity (enzymatic degradation pathway).
  • Controls : Use isotopically labeled media to distinguish microbial metabolism from abiotic degradation .

Q. What experimental controls are critical when using Metronidazole-d4 in tracer studies to assess drug metabolism?

  • Methodological Answer : Essential controls include:

  • Isotopic exchange controls : Incubate Metronidazole-d4 in deuterium-free media to quantify spontaneous H-D exchange.
  • Matrix-matched calibration : Account for ion suppression in biological samples using blank matrix spiked with standards.
  • Stability controls : Monitor deuterium loss during sample preparation (e.g., freeze-thaw cycles) .

Regulatory and Interdisciplinary Considerations

Q. Which regulatory guidelines govern the use of Metronidazole-d4 in pharmaceutical research?

  • Methodological Answer : Compliance with:

  • ICH Q2(R1) : Validation of analytical methods (specificity, accuracy, precision).
  • USP <621> : Chromatographic system suitability requirements.
  • EMA guidelines : Deuterated internal standards must demonstrate ≥99% isotopic purity and stability under study conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.